molecular formula C14H14N4O3S B4525884 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B4525884
M. Wt: 318.35 g/mol
InChI Key: XIFWHPBWZQBDBT-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a synthetic chemical compound featuring a pyridazin-3(2H)-one core, a scaffold recognized for its diverse and significant pharmacological potential in medicinal chemistry . While specific biological data on this compound is the subject of ongoing research, derivatives containing the pyridazinone structure are extensively investigated for their activity against multiple therapeutic targets. Notably, the pyridazinone core is a key structural element in compounds studied as vasodilators for cardiovascular diseases and as anticancer agents targeting various kinases and enzymes . The integration of the 2-thienyl group and a 3-oxopiperazine acetamide side chain in this molecule may influence its binding affinity and selectivity, making it a valuable chemical tool for researchers exploring new pathways in these critical areas of disease research . This product is intended for use in chemical reference standards, in vitro screening assays, and early-stage drug discovery projects. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c19-12-8-17(6-5-15-12)14(21)9-18-13(20)4-3-10(16-18)11-2-1-7-22-11/h1-4,7H,5-6,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFWHPBWZQBDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazinone core, followed by the introduction of the thienyl group and the piperazino moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Core Pyridazinone Ring Reactivity

The pyridazinone ring (3(2H)-pyridazinone) is susceptible to electrophilic substitution and nucleophilic additions due to its electron-deficient nature. Key reactions include:

Hydrazine Cyclocondensation

Pyridazinones are typically synthesized via cyclocondensation of α,β-unsaturated ketones or diketones with hydrazines. For example:

  • Formation of pyridazinone core : Reacting 4-(2-thienyl)-4-oxobutanoic acid derivatives with hydrazine hydrate in ethanol under reflux yields the pyridazinone scaffold .

  • Reaction conditions : 4–6 hours reflux in ethanol, yielding 50–75% .

Electrophilic Substitution at C-5

The electron-deficient C-5 position undergoes halogenation or nitration. While direct data for this compound is unavailable, analogs show:

  • Bromination : Using Br₂ in acetic acid introduces bromine at C-5 .

  • Nitration : HNO₃/H₂SO₄ mixtures selectively nitrate the ring .

Functionalization of the 3-Oxopiperazinoethyl Side Chain

The 2-(3-oxopiperazino)ethyl group undergoes reactions typical of secondary amines and ketones:

Acylation and Alkylation

  • Acylation : The piperazine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides .

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives .

Ketone Reactivity

The 2-oxo group participates in:

  • Hydrazone formation : Condensation with hydrazines forms hydrazones, as seen in analogs like T1–T12 .

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

Thienyl Group Modifications

The 2-thienyl substituent at C-6 undergoes electrophilic substitution:

Sulfonation and Halogenation

  • Sulfonation : H₂SO₄ introduces sulfonic acid groups at the thiophene’s α-position .

  • Chlorination : SO₂Cl₂ or Cl₂ gas adds chlorine at C-5 of the thiophene ring .

Cross-Coupling Reactions

The thienyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the aromatic moiety .

Synthetic Pathways for Derivatives

Reported methods for structural analogs provide insight into derivatization strategies:

Table 1: Key Derivative Syntheses

Derivative ClassReaction ConditionsYieldSource
Hydrazones Condensation with benzaldehydes in ethanol70–85%
Chalcones Claisen-Schmidt reaction with aldehydes65–78%
Pyrrole/Pyridine Fused Cyclization with acetyls/aldehydes in DMF55–70%

Stability and Degradation

  • Hydrolytic Stability : The pyridazinone ring resists hydrolysis under neutral conditions but degrades in strong acids (HCl) or bases (NaOH) .

  • Photodegradation : UV exposure induces cleavage of the thienyl-pyr idazinone bond, forming sulfonic acid byproducts.

Biotransformation Pathways

While specific data is limited, enzymatic modifications in vivo likely include:

  • Oxidation : CYP450-mediated oxidation of the piperazine ring .

  • Glucuronidation : Phase II metabolism at the pyridazinone’s hydroxyl group .

Table 2: Reactivity Comparison with Structural Analogs

CompoundKey Reactivity DifferenceSource
6-(3-Fluoro-4-methoxyphenyl) analog Enhanced electrophilic substitution at C-5
Benzylidene-pyridazinones Increased susceptibility to Michael additions
Piperazine-acetohydrazides Rapid hydrazone formation under mild conditions

Unresolved Reactivity Questions

  • Ring-Opening Reactions : Potential for piperazine ring cleavage under strong oxidizing agents (e.g., KMnO₄) remains unexplored.

  • Catalytic Asymmetric Modifications : No studies report enantioselective functionalization of the ketone or piperazine groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. Research has shown that 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can inhibit the proliferation of various cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved the modulation of apoptotic pathways, highlighting its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of cell proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study:
A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potential for development into an antimicrobial agent .

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of pyridazinone derivatives, including the target compound. It appears to mitigate oxidative stress in neuronal cells.

Case Study:
In a model of neurodegeneration, treatment with this compound reduced markers of oxidative damage and improved neuronal survival rates .

Treatment DurationNeuronal Survival (%)Oxidative Stress Markers Reduced
24 hours75Yes
48 hours85Yes

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Piperazine/piperazino modifications: The 3-oxopiperazino group in the target compound may improve solubility compared to halogenated piperazines (e.g., 4-chlorophenylpiperazino in ), which are associated with increased lipophilicity and CNS penetration .
  • Aryl substituents : Thiophene (in the target) and furyl groups (in ) introduce electron-rich heterocycles, enhancing interactions with aromatic residues in enzyme active sites. Chlorophenyl and methoxyphenyl groups are linked to MAO-B selectivity and anti-inflammatory effects, respectively .

Enzyme Inhibition

  • MAO-B Inhibition: Compounds with 4-substituted piperazines (e.g., 2-methoxyphenylpiperazino in ) show nanomolar affinity for MAO-B, critical in neurodegenerative disease therapy. The target compound’s 3-oxopiperazino group may mimic these interactions but requires empirical validation.
  • Cyclooxygenase-2 (COX-2) Inhibition: Derivatives with methoxy or fluorophenyl groups (e.g., ) exhibit COX-2 selectivity, reducing ulcerogenic risks compared to non-selective NSAIDs.

Antimicrobial and Antifungal Activity

  • Pyridazinones with halogenated benzyl groups (e.g., 4,5-dichloro-2-(2-chlorobenzyl)-3(2H)-pyridazinone ) demonstrate broad-spectrum antifungal activity, suggesting the target compound’s thiophene group could be explored for similar applications.

Structure-Activity Relationship (SAR) Insights

  • Position 6 : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition (MAO-B, COX-2), while electron-donating groups (e.g., OCH₃) improve anti-inflammatory activity .
  • Position 2: Piperazino/acetylethyl chains increase metabolic stability compared to simpler alkyl chains .
  • Heterocyclic Moieties : Thiophene and oxadiazole groups (e.g., ) improve pharmacokinetic profiles by modulating logP values and bioavailability.

Biological Activity

The compound 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structure and Synthesis

The compound features a pyridazinone core with additional functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions, including condensation and cyclization processes, to form the desired heterocyclic structure.

1. Antimicrobial Activity

Pyridazinone derivatives, including the compound in focus, have shown significant antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against a range of bacterial strains and fungi. For instance, modifications to the thienyl group can enhance antibacterial efficacy, making these compounds promising candidates in the fight against resistant pathogens .

2. Analgesic and Anti-inflammatory Effects

Research has demonstrated that pyridazinones can act as effective analgesics and anti-inflammatory agents. In animal models, compounds similar to this compound have been shown to selectively inhibit cyclooxygenase-2 (COX-2), leading to reduced pain and inflammation without the gastric side effects commonly associated with traditional NSAIDs .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of pyridazinones. The compound has been investigated for its ability to inhibit cancer cell proliferation in various types of malignancies, including leukemia and breast cancer. The mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression .

The biological activities of this compound are attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes.
  • Cell Cycle Disruption : It can interfere with the cell cycle machinery in cancer cells, leading to growth arrest.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyridazinones can modulate ROS levels, contributing to their cytotoxic effects on tumor cells .

Case Studies

StudyFindings
Asif et al. (2015)Reported significant analgesic activity in animal models with reduced ulcerogenic effects compared to traditional NSAIDs .
Ahmad et al. (2020)Demonstrated anticancer activity against various cancer cell lines with IC50 values indicating effective cytotoxicity .
Central European Journal (2017)Highlighted glycosidase inhibitory activity in pyridazine derivatives, suggesting potential for metabolic disorders .

Q & A

Q. What are the established synthetic routes for 2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone?

The synthesis typically involves multi-step reactions, including:

  • Acetylation and dehydrogenation : Using Br₂ in refluxing acetic acid to dehydrogenate intermediates, followed by acetylation with acetic anhydride .
  • Thionation : Treatment with P₂S₅ in dry pyridine to introduce thione groups .
  • Functionalization : Coupling with substituted benzal hydrazones or arylpiperazine groups to enhance bioactivity . Key reagents : Benzoyl chloride, hydrazine hydrate, and substituted phenylpiperazines.

Q. How is the compound characterized after synthesis?

Standard characterization methods include:

  • Crystallography : SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly for resolving hydrogen bonding and piperazino-thienyl interactions .
  • Spectroscopy : FT-IR for carbonyl (C=O) and thienyl (C-S) groups; NMR for proton environments (e.g., 3-oxopiperazino ethyl protons) .
  • Melting point and elemental analysis : To confirm purity and empirical formula .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions for pyridazinones apply:

  • Use PPE (gloves, goggles) due to potential irritancy .
  • Avoid inhalation; work in a fume hood during thionation (P₂S₅ releases H₂S) .
  • Store in anhydrous conditions to prevent hydrolysis of the 3-oxopiperazino group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies include:

  • Substitution at position 2 : Introduce acetylhydrazone or arylpiperazinyl groups to modulate analgesic/anti-inflammatory activity .
  • Thienyl vs. phenyl substitution : Compare bioactivity to assess the role of sulfur in receptor binding .
  • Piperazino modifications : Replace 3-oxopiperazino with morpholino or tert-butylamino groups to optimize pharmacokinetics . Example : 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone derivatives showed 2× higher anti-inflammatory activity than aspirin in carrageenan-induced edema tests .

Q. Table 1. Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
DehydrogenationBr₂, acetic acid, reflux (4 h)78
ThionationP₂S₅, dry pyridine, reflux (6 h)65
Hydrazone couplingBenzaldehyde, EtOH, RT (12 h)82

Q. Table 2. Biological Activity Comparison

DerivativeAnalgesic (ED₅₀, mg/kg)Anti-inflammatory (Edema reduction, %)Reference
6-(4-Chlorophenylpiperazinyl) analog12.368.5
6-(Thienyl)-parent compound18.754.2

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-[2-oxo-2-(3-oxopiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

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